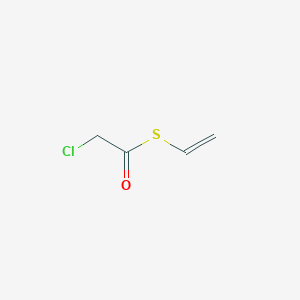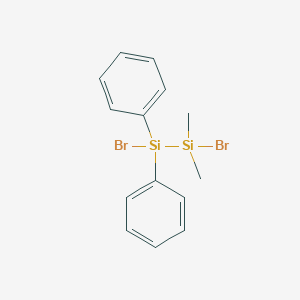
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane is an organosilicon compound with the molecular formula C14H16Br2Si2. This compound is characterized by the presence of two bromine atoms attached to a disilane backbone, which is further substituted with dimethyl and diphenyl groups. It is a valuable intermediate in organic synthesis and has applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane can be synthesized through the bromination of 1,1-dimethyl-2,2-diphenyldisilane. The reaction typically involves the use of bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form 1,1-dimethyl-2,2-diphenyldisilane.
Oxidation Reactions: Oxidation can lead to the formation of disiloxane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Formation of substituted disilanes.
Reduction: Formation of 1,1-dimethyl-2,2-diphenyldisilane.
Oxidation: Formation of disiloxane derivatives.
Applications De Recherche Scientifique
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-dibromo-1,1-dimethyl-2,2-diphenyldisilane involves its ability to undergo various chemical transformations. The bromine atoms serve as reactive sites for nucleophilic substitution, while the disilane backbone provides stability and flexibility. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: An organobromine compound with a simpler structure, used as a brominating agent and in the synthesis of other chemicals.
1,2-Dibromobutane: Another organobromine compound with a different carbon backbone, used in organic synthesis.
Uniqueness
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane is unique due to its disilane backbone, which imparts distinct chemical properties compared to other organobromine compounds
Propriétés
IUPAC Name |
bromo-[bromo(dimethyl)silyl]-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2Si2/c1-17(2,15)18(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYEERPPVGIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617357 |
Source


|
| Record name | 1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143430-64-2 |
Source


|
| Record name | 1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
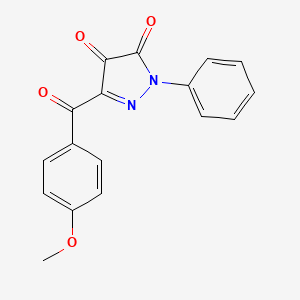
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
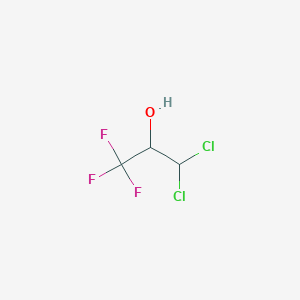
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
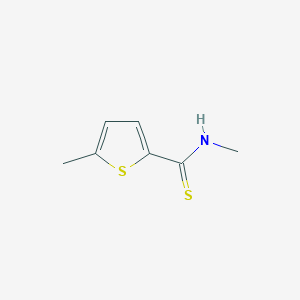
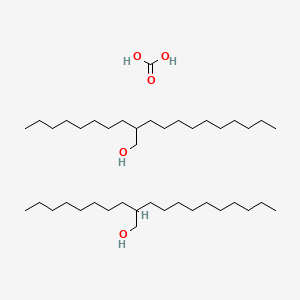
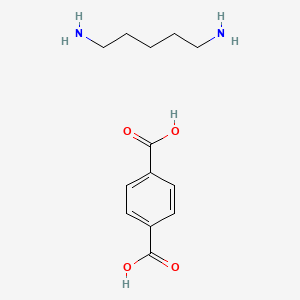
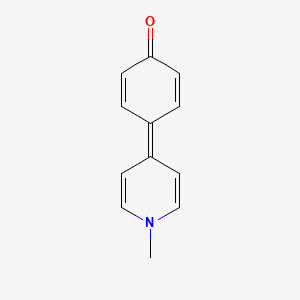
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
